(2-pyridyldithio)-PEG4-propargyl
CAS No.: 2170240-99-8
Cat. No.: VC0515982
Molecular Formula: C16H23NO4S2
Molecular Weight: 357.48
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2170240-99-8 |
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Molecular Formula | C16H23NO4S2 |
Molecular Weight | 357.48 |
IUPAC Name | 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine |
Standard InChI | InChI=1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2 |
Standard InChI Key | QSFZYWOQKSZANQ-UHFFFAOYSA-N |
SMILES | C#CCOCCOCCOCCOCCSSC1=CC=CC=N1 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Identification
(2-Pyridyldithio)-PEG4-propargyl can be identified by the following chemical parameters:
Parameter | Value |
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CAS Number | 2170240-99-8 |
Molecular Formula | C₁₆H₂₃NO₄S₂ |
Molecular Weight | 357.49 g/mol |
Functional Groups | Pyridyldithio and Propargyl |
Purity (Typical) | >98% |
The compound consists of a four-unit polyethylene glycol (PEG) backbone that serves as a flexible spacer between its two reactive terminal groups . The molecular structure provides both flexibility and solubility, which are critical properties for its applications in biological systems .
Physical and Chemical Characteristics
(2-Pyridyldithio)-PEG4-propargyl exhibits distinct physical and chemical characteristics that make it suitable for chemical synthesis and biological applications:
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Solubility: The PEG component enhances water solubility, which is advantageous for reactions in aqueous media
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Stability: Requires storage at -20°C, often under nitrogen, to maintain chemical integrity
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Reactivity: Features two orthogonal reactive groups that can participate in different types of coupling reactions
The compound's design allows for selective reactivity under controlled conditions, minimizing undesired side reactions during complex synthesis procedures .
Functional Mechanisms
Pyridyldithio Group Reactivity
The pyridyl disulfide (pyridyldithio) moiety of the compound is designed to react specifically with thiol-containing molecules through a disulfide exchange mechanism . This reaction proceeds as follows:
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The pyridyl disulfide group encounters a free thiol (R-SH), typically from cysteine residues in proteins
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Nucleophilic attack by the thiol on the disulfide bond occurs
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The reaction results in the formation of a new disulfide bond and the release of pyridine-2-thione
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This exchange creates a reversible linkage that can be cleaved in reducing environments
This selective reactivity makes the pyridyldithio group particularly valuable for protein conjugation strategies where controlled release may be desirable .
Propargyl Group Functionality
The propargyl terminal group (containing an alkyne functionality) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry . This reaction:
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Allows for conjugation with azide-bearing compounds or biomolecules
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Creates a stable 1,2,3-triazole linkage
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Proceeds with high selectivity and efficiency
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Can be performed under mild conditions compatible with biological systems
The click chemistry capability of the propargyl group provides a powerful tool for constructing complex molecular architectures with precise control .
Applications in PROTAC Development
Role in Proteolysis-Targeting Chimeras
The primary application of (2-pyridyldithio)-PEG4-propargyl is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that:
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Contain two ligands connected by a linker
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One ligand binds to an E3 ubiquitin ligase
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The other ligand targets a specific protein of interest
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Facilitate the ubiquitination and subsequent degradation of the target protein
As a linker in PROTAC development, (2-pyridyldithio)-PEG4-propargyl provides several advantages:
Feature | Benefit in PROTAC Development |
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PEG Spacer | Provides appropriate spacing between ligands for optimal ternary complex formation |
Hydrophilicity | Improves solubility and pharmacokinetic properties |
Flexible Chain | Allows conformational adaptation for efficient protein-protein interactions |
Orthogonal Reactivity | Enables selective conjugation to various ligand types |
The compound has played a significant role in advancing PROTAC technology, which represents a promising approach for targeting previously "undruggable" proteins .
Applications in Bioconjugation
Beyond PROTAC development, (2-pyridyldithio)-PEG4-propargyl serves as a valuable tool in broader bioconjugation applications. The compound facilitates:
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Attachment of tracking molecules to biological entities
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Development of antibody-drug conjugates (ADCs)
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Creation of targeted drug delivery systems
The versatility of this linker has made it a preferred choice for researchers working at the interface of chemistry and biology, particularly in developing next-generation therapeutics .
Storage Parameter | Recommendation |
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Temperature | -20°C (preferred) or 4°C |
Atmosphere | Under nitrogen when possible |
Solution Stability | -80°C: 6 months; -20°C: 1 month (stored under nitrogen) |
Shipping Condition | Cool pack or blue ice for preservation |
To increase solubility during preparation, heating the compound to 37°C followed by ultrasonic bath treatment may be beneficial .
Solution Preparation
For research applications, precise solution preparation is crucial. The following table provides guidance for preparing stock solutions of (2-pyridyldithio)-PEG4-propargyl:
Desired Concentration | Amount of Compound |
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1 mg | |
1 mM | 2.7973 mL |
5 mM | 0.5595 mL |
10 mM | 0.2797 mL |
Researchers should select appropriate solvents based on the specific application and downstream compatibility requirements. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freeze-thaw cycles .
Comparison with Other PEG Linkers
Structural Variants
(2-Pyridyldithio)-PEG4-propargyl belongs to a family of PEG-based linkers that vary in length, terminal functional groups, and chemical properties. Comparison with related compounds provides context for its specific applications:
Linker Type | Key Features | Primary Applications |
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(2-Pyridyldithio)-PEG4-propargyl | Pyridyldithio and propargyl ends; 4 PEG units | PROTAC synthesis; click chemistry applications |
(2-Pyridyldithio)-PEG1-hydrazine | Shorter PEG chain; hydrazine terminal group | Cleavable ADC linker for antibody-drug conjugates |
PEG4-SPDP | NHS ester and pyridyldithiol groups | Protein crosslinking; amine-to-sulfhydryl conjugation |
Propargyl-PEG5-amine | Longer PEG chain; amine terminal group | Non-cleavable ADC linker |
The specific length of the PEG chain in (2-pyridyldithio)-PEG4-propargyl provides an optimal balance between flexibility and spatial constraint for many applications, particularly in PROTAC development .
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